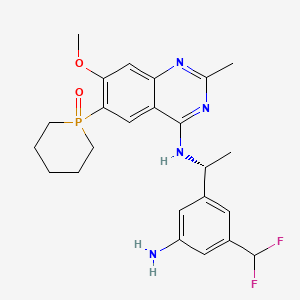

Sos1-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H29F2N4O2P |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

N-[(1R)-1-[3-amino-5-(difluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(1-oxo-1λ5-phosphinan-1-yl)quinazolin-4-amine |

InChI |

InChI=1S/C24H29F2N4O2P/c1-14(16-9-17(23(25)26)11-18(27)10-16)28-24-19-12-22(33(31)7-5-4-6-8-33)21(32-3)13-20(19)29-15(2)30-24/h9-14,23H,4-8,27H2,1-3H3,(H,28,29,30)/t14-/m1/s1 |

InChI Key |

AYUPAZPTYFGDHL-CQSZACIVSA-N |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sos1-IN-4 in KRAS-Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless homolog 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including the frequently mutated KRAS oncogene. In KRAS-mutant cancers, the constitutive activation of KRAS drives uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK pathway. Sos1-IN-4 and similar small molecule inhibitors represent a promising therapeutic strategy by directly targeting the SOS1-KRAS interaction, thereby preventing the reloading of KRAS with GTP and attenuating oncogenic signaling. This guide provides an in-depth overview of the mechanism of action of SOS1 inhibitors in KRAS-mutant cells, with a focus on Sos1-IN-4, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

Sos1-IN-4 and other potent SOS1 inhibitors function by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[1] SOS1 possesses a catalytic site that binds to GDP-bound KRAS and facilitates the exchange for GTP, leading to KRAS activation.[2] It also has an allosteric site where GTP-bound KRAS can bind, further enhancing its GEF activity in a positive feedback loop.[2]

SOS1 inhibitors, including Sos1-IN-4, bind to a hydrophobic pocket on SOS1 within the Cdc25 domain.[3] This binding event sterically hinders the interaction between SOS1 and KRAS, effectively preventing the formation of the SOS1-KRAS complex.[4][5] By inhibiting this crucial step, these compounds block the nucleotide exchange process, leading to an accumulation of inactive, GDP-bound KRAS.[6] Consequently, the downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway is suppressed.[4][7] This mechanism has been shown to reduce the levels of phosphorylated ERK (pERK), a key biomarker of MAPK pathway activation, in cancer cell lines.[1][4]

While potent as single agents in some contexts, the efficacy of SOS1 inhibitors can be enhanced through combination therapies. Co-administration with direct KRAS inhibitors (e.g., for KRAS G12C mutants) or MEK inhibitors demonstrates synergistic anti-proliferative effects and can delay the onset of resistance.[1][8]

Quantitative Data on SOS1 Inhibitors

The following tables summarize the reported in vitro potencies of various SOS1 inhibitors against the SOS1-KRAS interaction and their anti-proliferative effects in KRAS-mutant cancer cell lines.

| Compound | Target | IC50 (nM) | Reference |

| Sos1-IN-4 | KRAS-G12C/SOS1 Interaction | 56 | [9] |

| BAY-293 | KRAS-SOS1 Interaction | 21 | [4][5] |

| MRTX0902 | SOS1 | Potent (specific value not provided) | [1] |

| BI-3406 | SOS1-KRAS Interaction | Potent (specific value not provided) | [3] |

| SOS1-IN-2 | SOS1 | 5 | [9] |

| SOS1-IN-7 | SOS1-G12D / SOS1-G12V | 20 / 67 | [9] |

| SOS1-IN-8 | SOS1-G12D / SOS1-G12V | 11.6 / 40.7 | [9] |

| SOS1-IN-13 | SOS1 / pERK | 6.5 / 327 | [9] |

| SOS1-IN-21 | SOS1 | 15 | [9] |

| Compound | Cell Line (KRAS Mutation) | Assay | IC50 (nM) | Reference |

| SOS1-IN-21 | NCI-H358 | Proliferation | 16 | [9] |

| SOS1-IN-21 | Mia Paca-2 | Proliferation | 17 | [9] |

| P7 (PROTAC Degrader) | CRC PDOs | Growth Inhibition | 5-fold lower than BI-3406 | [2][10] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for Sos1-IN-4.

Caption: KRAS signaling pathway and the inhibitory action of Sos1-IN-4.

Experimental Protocols

A variety of biochemical and cellular assays are employed to characterize the mechanism of action of SOS1 inhibitors.

SOS1-KRAS Protein-Protein Interaction (PPI) Assay

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Recombinant, purified SOS1 and KRAS proteins are used. One protein (e.g., SOS1) is tagged with a donor fluorophore (e.g., Europium cryptate), and the other (e.g., KRAS) is tagged with an acceptor fluorophore (e.g., d2).

-

In the absence of an inhibitor, the proximity of the two proteins upon binding allows for Fluorescence Resonance Energy Transfer (FRET) when the donor is excited.

-

Sos1-IN-4 or other test compounds are incubated with the proteins.

-

Disruption of the SOS1-KRAS interaction by the inhibitor leads to a decrease in the FRET signal, which is measured using a plate reader.

-

IC50 values are calculated from dose-response curves.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the impact of SOS1 inhibition on downstream signaling pathways.

Methodology:

-

KRAS-mutant cancer cells are seeded and allowed to adhere.

-

Cells are treated with various concentrations of Sos1-IN-4 or a vehicle control for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the ratio of pERK to total ERK.

Cell Viability and Proliferation Assays

These assays determine the anti-proliferative effect of SOS1 inhibitors on cancer cells.

Methodology:

-

KRAS-mutant cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of Sos1-IN-4 or a control.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

-

Luminescence or absorbance is measured, and IC50 values for cell proliferation are calculated. For more physiologically relevant data, 3D culture systems like patient-derived organoids (PDOs) or ultra-low attachment spheres are utilized.[1][2]

Experimental Workflow: Characterizing a Novel SOS1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SOS1 inhibitor like Sos1-IN-4.

Caption: A representative experimental workflow for SOS1 inhibitor characterization.

Logical Relationship: Overcoming Resistance with Combination Therapy

SOS1 inhibition can lead to feedback activation of the pathway. Combining a SOS1 inhibitor with an inhibitor of a downstream effector, such as a MEK inhibitor, can lead to a more profound and sustained pathway blockade.[6]

Caption: Logic of synergistic tumor growth inhibition via dual SOS1 and MEK blockade.

Conclusion

Sos1-IN-4 and other SOS1 inhibitors represent a targeted therapeutic approach for KRAS-mutant cancers by disrupting a key protein-protein interaction necessary for oncogenic signaling. Their mechanism of action, centered on the inhibition of SOS1's GEF activity, leads to the suppression of the MAPK pathway and a reduction in cancer cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of these promising anti-cancer agents, both as monotherapies and in rational combination strategies.

References

- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. gdch.app [gdch.app]

- 6. youtube.com [youtube.com]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Determining the Potency of Sos1-IN-4: A Technical Guide to Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical assays utilized to determine the half-maximal inhibitory concentration (IC50) of Sos1-IN-4, a potent inhibitor of the Son of sevenless homolog 1 (Sos1). A detailed exploration of the experimental protocols, data interpretation, and the underlying signaling pathways is presented to aid researchers in the effective evaluation of Sos1 inhibitors.

Sos1 Signaling Pathway and Mechanism of Inhibition

Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. It facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are pivotal for cell proliferation and survival.[1][2][3] Sos1-IN-4 and similar inhibitors function by disrupting the protein-protein interaction (PPI) between Sos1 and KRAS, thereby preventing RAS activation.[1][4][5] This mechanism makes the development of potent and selective Sos1 inhibitors a promising therapeutic strategy for cancers driven by KRAS mutations.[5][6][7]

References

- 1. pnas.org [pnas.org]

- 2. rupress.org [rupress.org]

- 3. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Sos1-IN-4: A Chemical Probe for Interrogating SOS1 Function in RAS-Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sos1-IN-4, a potent chemical probe for the Son of Sevenless 1 (SOS1) protein. SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, central players in cell signaling and oncology. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 a compelling therapeutic target. This document details the mechanism of action of SOS1 inhibitors, with a specific focus on the available data for Sos1-IN-4. It provides detailed experimental protocols for the characterization of such probes and visualizes key biological pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize Sos1-IN-4 and similar molecules to investigate SOS1 function and advance the development of novel cancer therapeutics.

Introduction: The Critical Role of SOS1 in RAS Pathway Activation

The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This tightly regulated process is crucial for normal cell proliferation, differentiation, and survival. The activation of RAS is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF that transduces signals from receptor tyrosine kinases (RTKs) to RAS.

Upon RTK activation, the adaptor protein Grb2 recruits SOS1 to the plasma membrane, where it engages with RAS-GDP. SOS1 facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind, thus activating RAS. Activated RAS, in turn, initiates downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which drive cell growth and proliferation.[1] Mutations in RAS genes are found in approximately 30% of all human cancers, leading to constitutively active RAS signaling and uncontrolled cell growth.

Targeting RAS directly has proven to be a formidable challenge. Consequently, inhibiting upstream activators like SOS1 has emerged as a promising therapeutic strategy. Small molecule inhibitors that disrupt the SOS1-RAS protein-protein interaction prevent the loading of GTP onto RAS, thereby suppressing downstream oncogenic signaling.[1]

Chemical Probe Profile: Sos1-IN-4 and Other Key SOS1 Inhibitors

Sos1-IN-4 has been identified as a potent inhibitor of the SOS1-KRAS interaction. While detailed structural and comprehensive biological data on Sos1-IN-4 are not yet widely published, its key potency metric provides a valuable benchmark for its utility as a chemical probe.

Table 1: Potency of Sos1-IN-4

| Compound | Target Interaction | IC50 (nM) | Reference |

| Sos1-IN-4 | KRAS-G12C/SOS1 | 56 | WO2021228028 A1 |

To provide a broader context for the potency of SOS1 inhibitors, the following table summarizes the biochemical and cellular activities of other well-characterized SOS1 chemical probes.

Table 2: Potency of Selected SOS1 Inhibitors

| Compound | Target Interaction | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Reference |

| BAY-293 | KRAS/SOS1 | 21 | ~50 (in a mutant KRAS cell line) | [1] |

| BI-3406 | KRAS/SOS1 | 6 | 10-100 (cell line dependent) | [2] |

| MRTX0902 | KRAS/SOS1 | 13.8 (WT KRAS) | <100 (in 16 KRAS-MAPK pathway-mutated cell lines) | [3] |

Mechanism of Action: Disrupting the SOS1-RAS Interaction

Sos1-IN-4 and other related inhibitors function by binding to a pocket on SOS1, thereby preventing its interaction with RAS. This allosteric inhibition blocks the nucleotide exchange process, keeping RAS in its inactive, GDP-bound state. The consequence is the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.

SOS1-Mediated RAS Activation Pathway

The following diagram illustrates the central role of SOS1 in the activation of the RAS/MAPK signaling pathway and the point of intervention for inhibitors like Sos1-IN-4.

References

Unraveling the Molecular Handshake: A Technical Guide to the Structural Basis of SOS1 Inhibition

For Immediate Release

A Deep Dive into the Structural Basis of SOS1 Inhibition for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the binding of small molecule inhibitors to Son of sevenless homolog 1 (SOS1), a key guanine nucleotide exchange factor (GEF) for RAS proteins. By disrupting the SOS1-KRAS interaction, these inhibitors represent a promising therapeutic strategy for cancers driven by RAS mutations. This document details the binding characteristics of representative SOS1 inhibitors, outlines the experimental protocols used to elucidate these interactions, and visualizes the relevant biological pathways and experimental workflows.

While this guide focuses on the well-characterized inhibitors MRTX0902 and BAY-293 due to the wealth of publicly available structural and quantitative data, it also includes available information on Sos1-IN-4, a potent, more recently disclosed inhibitor.

Quantitative Analysis of SOS1 Inhibitor Binding

The efficacy of SOS1 inhibitors is quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data for Sos1-IN-4, MRTX0902, and BAY-293, providing a comparative view of their potency.

| Inhibitor | Assay Type | Target/Interaction | IC50 (nM) | Reference |

| Sos1-IN-4 | Biochemical Interaction | KRAS-G12C/SOS1 | 56 | [1][2] |

| MRTX0902 | HTRF Functional Assay | SOS1-mediated GTP exchange | 15 | [3] |

| HTRF PPI Assay | SOS1:KRAS (WT) | 13.8 | [3] | |

| HTRF PPI Assay | SOS1:KRAS G12D | 16.6 | [3] | |

| HTRF PPI Assay | SOS1:KRAS G12V | 24.1 | [3] | |

| HTRF PPI Assay | SOS1:KRAS G12C | 30.7 | [3] | |

| In-Cell Western (MKN1) | pERK inhibition | 29 | [4] | |

| BAY-293 | KRAS-SOS1 Interaction | KRAS-SOS1 | 21 | [5][6][7][8][9] |

| Cellular Assay (HeLa) | RAS activation | 410 | [10] | |

| Cellular Assay (Calu-1) | RAS activation | 200 | [10] | |

| Antiproliferative (K-562) | Cell viability | 1090 | [9] | |

| Antiproliferative (MOLM-13) | Cell viability | 995 | [9] | |

| Antiproliferative (NCI-H358) | Cell viability | 3480 | [9] | |

| Antiproliferative (Calu-1) | Cell viability | 3190 | [9] |

| Inhibitor | Assay Type | Target | Kᵢ (nM) | KD (nM) | Reference |

| MRTX0902 | HTRF Binding Assay | SOS1 | 2.1 | - | [3][11] |

| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1cat | - | 36 | [12] |

The SOS1-RAS Signaling Pathway and Mechanism of Inhibition

SOS1 is a critical activator of RAS proteins, which are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[13] In its active form, RAS triggers downstream signaling cascades, such as the MAPK/ERK pathway, which are vital for cell proliferation, survival, and differentiation.[13] SOS1 inhibitors function by binding to a pocket on the catalytic domain of SOS1, thereby blocking the protein-protein interaction (PPI) between SOS1 and RAS.[13][14] This prevents the exchange of GDP for GTP on RAS, keeping it in its inactive state and consequently inhibiting downstream oncogenic signaling.[13]

Experimental Protocols

The characterization of SOS1 inhibitors and their binding to the target protein involves a suite of biochemical, biophysical, and cellular assays.

X-ray Crystallography

To determine the precise binding mode of inhibitors to SOS1, co-crystallization experiments are performed.

-

Protein Expression and Purification: The catalytic domain of human SOS1 (e.g., residues 564-1049) is expressed in an appropriate system, such as E. coli, and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified SOS1 protein is incubated with the inhibitor (e.g., MRTX0902 or BAY-293) in excess.[15][16] Crystallization conditions (precipitant, pH, temperature) are screened to obtain high-quality crystals of the SOS1-inhibitor complex.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source.[15] The resulting diffraction pattern is used to solve the three-dimensional structure of the complex, revealing the specific amino acid residues in the SOS1 binding pocket that interact with the inhibitor.[14][15] The structure of MRTX0902 bound to SOS1 has been deposited in the Protein Data Bank (PDB) with the accession code 7UKR.[17]

Biophysical Assays

A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of the inhibitor-target interaction.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assays:

-

Binding Assay: This assay directly measures the binding of an inhibitor to SOS1. It often involves a competition format where the inhibitor displaces a fluorescently labeled tracer molecule from the SOS1 protein, leading to a change in the FRET signal. MRTX0902's Kᵢ was determined using this method.[3]

-

Protein-Protein Interaction (PPI) Assay: This assay measures the ability of an inhibitor to disrupt the interaction between SOS1 and KRAS. Recombinant SOS1 and KRAS proteins are labeled with a FRET donor and acceptor pair. The inhibitor's presence disrupts this interaction, causing a decrease in the FRET signal, from which an IC50 value can be calculated.[3]

-

Functional Nucleotide Exchange Assay: This assay measures the catalytic activity of SOS1 in promoting the exchange of GDP for a fluorescently labeled GTP analog on KRAS. The inhibitory effect is quantified by the reduction in the rate of nucleotide exchange.[3][18]

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to SOS1.[19] This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

-

Thermal Shift Assay (TSA): TSA is used to assess whether the binding of an inhibitor stabilizes the SOS1 protein.[19] The melting temperature (Tm) of SOS1 is measured in the presence and absence of the inhibitor. An increase in Tm indicates that the inhibitor binds and stabilizes the protein.[19]

Cellular Assays

To confirm that the biochemical activity of the inhibitors translates into a functional effect in a cellular context, the following assays are performed.

-

Phospho-ERK (pERK) Inhibition Assay: The activation of the MAPK pathway is often assessed by measuring the phosphorylation of ERK. Cancer cell lines with known RAS pathway mutations are treated with the SOS1 inhibitor for a specific duration.[19] The levels of phosphorylated ERK (pERK) and total ERK are then quantified using methods like In-Cell Western blots or standard Western blotting. A reduction in the pERK/total ERK ratio indicates successful target engagement and pathway inhibition.[3][19]

-

Antiproliferative/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cells. Cells are seeded and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).[5] Cell viability is then measured using reagents like CellTiter-Glo® or by MTT assays. The IC50 value for cell proliferation can then be calculated.[5][20]

Experimental Workflow for SOS1 Inhibitor Characterization

The discovery and characterization of a novel SOS1 inhibitor typically follows a structured workflow, starting from initial screening and culminating in cellular and in vivo validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. verastem.com [verastem.com]

Unlocking New Frontiers in Oncogenic KRAS Inhibition: The Role of Sos1-IN-4

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oncogenic mutations in the KRAS gene are among the most prevalent drivers of human cancers, yet for decades have been considered largely "undruggable." The recent development of covalent inhibitors targeting specific KRAS mutants, such as KRAS G12C, has marked a significant breakthrough. However, intrinsic and acquired resistance mechanisms that reactivate the RAS/MAPK signaling pathway often limit their clinical efficacy. This technical guide explores the emerging and potent strategy of targeting Son of Sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for KRAS. We focus on the role of Sos1-IN-4, a potent SOS1 inhibitor, in overcoming oncogenic KRAS signaling. By preventing the formation of the active KRAS-GTP state, Sos1 inhibition offers a powerful approach to block KRAS signaling irrespective of the specific mutation, and to synergize with direct KRAS inhibitors to achieve a more profound and durable anti-tumor response. This document provides an in-depth overview of the mechanism of action, quantitative data on the efficacy of Sos1 inhibitors, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows.

The Central Role of SOS1 in Oncogenic KRAS Signaling

The RAS family of small GTPases (KRAS, NRAS, and HRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by GEFs, which facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which promote GTP hydrolysis.[1] SOS1 is a key GEF that activates KRAS, playing a pivotal role in the signal transduction cascade downstream of receptor tyrosine kinases (RTKs).[3][4][5]

In cancer, oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair its intrinsic GTPase activity, leading to a constitutively active, GTP-bound state.[2] This results in hyperactivation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation.[6][7]

SOS1 has emerged as a critical node in maintaining the active state of oncogenic KRAS.[3][5] Furthermore, inhibition of downstream effectors like MEK can lead to a feedback-mediated activation of SOS1, contributing to adaptive resistance.[1] Therefore, directly inhibiting the interaction between SOS1 and KRAS presents a compelling therapeutic strategy to shut down this central oncogenic driver.

Sos1-IN-4 and the Mechanism of SOS1 Inhibition

Sos1-IN-4 is a potent inhibitor of the SOS1-KRAS interaction.[8] Like other well-characterized SOS1 inhibitors such as BI-3406 and BAY-293, Sos1-IN-4 is designed to bind to a pocket on SOS1, thereby preventing it from engaging with and activating KRAS.[7][9][10][11] This allosteric inhibition locks KRAS in its inactive, GDP-bound state, effectively shutting down downstream signaling.

The mechanism of action of SOS1 inhibitors like Sos1-IN-4 is twofold:

-

Direct Inhibition of Oncogenic KRAS Signaling: By preventing the reloading of GTP onto both wild-type and mutant KRAS, SOS1 inhibitors reduce the overall pool of active KRAS-GTP, thereby dampening the oncogenic output.[7]

-

Overcoming Resistance to Direct KRAS Inhibitors: Covalent KRAS G12C inhibitors bind to the inactive, GDP-bound form of the protein.[12] Adaptive resistance to these inhibitors often involves the reactivation of RTK signaling, which enhances SOS1 activity and replenishes the pool of active KRAS G12C-GTP that is not yet bound by the inhibitor.[12] By co-administering a SOS1 inhibitor like Sos1-IN-4, the reactivation of KRAS is blocked, leading to a synergistic effect and potentially delaying or overcoming acquired resistance.[10][12]

Quantitative Data on Sos1 Inhibitor Efficacy

The potency of Sos1-IN-4 and other representative SOS1 inhibitors has been demonstrated in various preclinical models. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Potency of SOS1 Inhibitors

| Compound | Assay | Target/Cell Line | IC50 | Reference |

| Sos1-IN-4 | KRAS-G12C/SOS1 Interaction | Biochemical | 56 nM | [8] |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 nM | [6][13][14] |

| Antiproliferative Activity | K-562 (KRAS WT) | 1,090 nM | [6] | |

| Antiproliferative Activity | MOLM-13 (KRAS WT) | 995 nM | [6] | |

| Antiproliferative Activity | NCI-H358 (KRAS G12C) | 3,480 nM | [6] | |

| Antiproliferative Activity | Calu-1 (KRAS G12C) | 3,190 nM | [6] | |

| BI-3406 | SOS1-KRAS Interaction | Biochemical | 4 nM | [5] |

| MRTX0902 | SOS1-KRAS Interaction | Biochemical | Potent (nM range) | [4] |

Table 2: Cellular Activity of SOS1 Inhibitors

| Compound | Cell Line | Assay | Effect | Concentration/Time | Reference |

| BAY-293 | K-562 | pERK Inhibition | Efficiently inhibits pERK levels | 60 min incubation | [6][13] |

| Mutant KRAS cell line | pERK Inhibition | ~50% reduction in pERK activity | Not specified | [7] | |

| BI-3406 | KRAS variant cell lines | KRAS-GTP & pERK levels | Rapid reduction | Not specified | [3][5] |

| SIAIS562055 (SOS1 PROTAC) | NCI-H358, GP2d | pERK Inhibition | Moderate inhibition, enhanced with KRAS inhibitors | 1,000 nmol/L for 24 hours | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SOS1 inhibitors. The following protocols are based on established methods used for the characterization of compounds like BAY-293 and BI-3406.

In Vitro SOS1-KRAS Interaction Assay (HTRF)

This assay quantitatively measures the ability of a compound to disrupt the protein-protein interaction between SOS1 and KRAS.

Materials:

-

Recombinant GST-tagged SOS1 (catalytic domain)

-

Recombinant His-tagged KRAS (GDP-loaded)

-

Anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

-

Anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

Test compounds (e.g., Sos1-IN-4)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 2 µL of the compound dilution to the wells of a 384-well plate.

-

Add 2 µL of a solution containing GST-SOS1 and His-KRAS to each well.

-

Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add 2 µL of a solution containing the anti-GST and anti-His detection antibodies.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of pERK Inhibition

This protocol assesses the downstream cellular activity of SOS1 inhibitors by measuring the phosphorylation of ERK.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test compound (e.g., Sos1-IN-4)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize pERK levels to total ERK and a loading control (GAPDH).

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the antiproliferative effect of SOS1 inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well clear-bottom white plates

-

Test compound (e.g., Sos1-IN-4)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere for 24 hours.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.

Xenograft Tumor Model Studies

These in vivo studies evaluate the anti-tumor efficacy of SOS1 inhibitors.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

KRAS-mutant cancer cells

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[12]

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the desired schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pERK).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental workflows.

Caption: Oncogenic KRAS signaling pathway.

Caption: Mechanism of action of Sos1-IN-4.

References

- 1. youtube.com [youtube.com]

- 2. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

An In-depth Guide to the Specificity of Selective SOS1 Inhibitors Over SOS2

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide elucidates the methods and rationale for determining the specificity of Son of Sevenless homolog 1 (SOS1) inhibitors, using the placeholder Sos1-IN-4 to represent this class of compounds. It provides a detailed examination of the quantitative data, experimental protocols, and structural basis that differentiate inhibitor activity against SOS1 from its closely related homolog, SOS2.

Introduction

The Son of Sevenless (SOS) proteins, primarily SOS1 and SOS2, are critical guanine nucleotide exchange factors (GEFs) that activate RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] This activation is a pivotal step in the RAS/MAPK signaling pathway, which is frequently dysregulated in human cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[3][4]

A key challenge in developing SOS1-targeted therapies is achieving selectivity over the highly homologous SOS2 protein.[5][6] SOS1 and SOS2 share a high degree of structural similarity, particularly within their catalytic domains.[7] Despite this, studies have demonstrated a dominant role for SOS1 in regulating RAS-dependent cellular proliferation in many contexts, making it the preferred therapeutic target.[8] This guide details the experimental framework used to confirm the specificity of potent, selective SOS1 inhibitors.

SOS1/SOS2 Signaling Pathway

The diagram below illustrates the canonical RAS/MAPK signaling cascade. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit the adaptor protein GRB2, which in turn binds to SOS1 or SOS2. SOS then activates RAS, triggering a downstream phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that drive cell proliferation and survival. Selective SOS1 inhibitors block the interaction between SOS1 and RAS, thereby preventing RAS activation.

Quantitative Assessment of Specificity

The specificity of a SOS1 inhibitor is quantified by comparing its inhibitory potency against SOS1 and SOS2. This is typically achieved through biochemical assays that measure the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A large differential in these values indicates high selectivity. Data from well-characterized selective inhibitors, such as MRTX0902, demonstrate this principle.

| Compound | Target | Assay Type | Potency (IC50) | Selectivity (SOS2/SOS1) | Reference |

| MRTX0902 | SOS1 | GTP Exchange (HTRF) | 15 nM | >667-fold | [8] |

| SOS2 | GTP Exchange (HTRF) | >10,000 nM | [8] |

Experimental Protocols

Verifying inhibitor specificity requires a multi-tiered approach, combining direct biochemical assays with cell-based functional assays.

Experimental Workflow for Specificity Profiling

The logical progression from initial screening to cellular validation is crucial for characterizing a selective inhibitor.

Biochemical Assay: SOS-Mediated Nucleotide Exchange (HTRF)

This assay directly measures the inhibitor's ability to block SOS1- or SOS2-catalyzed exchange of GDP for GTP on the KRAS protein. Homogeneous Time-Resolved Fluorescence (TR-FRET) is a common method.[8][9]

Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from KRAS upon the addition of SOS1/SOS2 and unlabeled GTP. Inhibition of this process by a compound results in a sustained high TR-FRET signal.

Detailed Protocol:

-

Reagent Preparation: Recombinant KRAS, SOS1, and SOS2 proteins are purified. A KRAS/BODIPY-FL-GDP/Tb-SA (Terbium-Streptavidin) complex is pre-formed.

-

Compound Incubation: The test compound (Sos1-IN-4) is serially diluted and pre-incubated with the pre-formed KRAS complex for 60 minutes at 25°C.

-

Reaction Initiation: The nucleotide exchange reaction is initiated by adding a solution containing the respective GEF (50 nM SOS1 or SOS2) and a saturating concentration of unlabeled GTP (10 µM).

-

Signal Detection: The reaction is incubated for 30 minutes at 25°C. TR-FRET signals are measured using a plate reader with an excitation wavelength of 337 nm and emission wavelengths for Terbium (486 nm) and BODIPY (515 nm).[9]

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO (vehicle) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is used to measure the direct binding affinity (dissociation constant, KD) and kinetics of the inhibitor to SOS1 and SOS2, providing orthogonal confirmation of the compound's selectivity.[10]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate. One interacting partner (e.g., SOS1 protein) is immobilized on the chip, and the other (the inhibitor) is flowed over the surface.

Detailed Protocol:

-

Chip Preparation: Recombinant SOS1 or SOS2 protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of Sos1-IN-4 is injected over the sensor surface at a constant flow rate. Association and dissociation phases are monitored in real-time.

-

Regeneration: After each cycle, the sensor surface is regenerated using a low-pH buffer to remove the bound inhibitor.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A significantly lower KD for SOS1 compared to SOS2 indicates binding selectivity.

Cell-Based Assay: Phospho-ERK (pERK) Inhibition

This assay assesses the functional consequence of SOS1 inhibition within a cellular context by measuring the phosphorylation level of ERK, a key downstream node in the MAPK pathway.[11]

Principle: Inhibition of SOS1 in cancer cell lines that depend on RAS signaling leads to a reduction in the active, phosphorylated form of ERK (pERK). This change can be quantified by Western Blot or ELISA.

Detailed Protocol:

-

Cell Culture: A relevant cancer cell line (e.g., KRAS-mutant H358 lung adenocarcinoma cells) is cultured to 70-80% confluency.

-

Compound Treatment: Cells are serum-starved for 4-6 hours and then treated with a dose range of Sos1-IN-4 for 1-2 hours.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification:

-

Western Blot: Total protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pERK1/2 and total ERK1/2. Signal is detected using chemiluminescence.

-

ELISA/HTRF: Lysates are analyzed using a kit that employs a pair of antibodies (e.g., one for total ERK, one for pERK) for quantitative detection.[12]

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal. IC50 values are calculated from the dose-response curve, representing the concentration of inhibitor required to reduce pERK levels by 50%.

Structural Basis for Specificity

Despite high sequence identity, subtle differences in the amino acid composition of the inhibitor-binding pockets of SOS1 and SOS2 are the structural determinants of selectivity. X-ray crystallography has revealed that selective inhibitors exploit these differences to achieve high-affinity binding to SOS1 while sterically or electrostatically clashing with the corresponding pocket in SOS2.[11]

Analysis of crystal structures shows that selective quinazoline-based inhibitors bind to a surface pocket on SOS1 adjacent to the KRAS binding site.[11] The selectivity against SOS2 can often be attributed to the substitution of key residues within this pocket, which would cause a steric clash with the inhibitor.[11][13]

Conclusion

The development of specific SOS1 inhibitors represents a significant advancement in targeting RAS-driven cancers. Establishing the specificity of these compounds over the closely related SOS2 homolog is paramount for their clinical translation. A rigorous combination of quantitative biochemical assays, biophysical binding studies, and functional cellular assays is essential to fully characterize the selectivity profile. The data derived from these methods, exemplified by potent and selective molecules like MRTX0902, provide a clear blueprint for validating Sos1-IN-4 and other next-generation SOS1 inhibitors, ensuring that their therapeutic effect is mediated through the intended target.

References

- 1. SOS1 Mutations in Noonan Syndrome: Molecular Spectrum, Structural Insights on Pathogenic Effects, and Genotype–Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyrustx.com [cyrustx.com]

- 5. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology [mdpi.com]

- 6. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pnas.org [pnas.org]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sos1-IN-4 in Cell-Based Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in intracellular signaling pathways, most notably the RAS/MAPK pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS proteins, converting them to their active, signal-transducing state.[2][3] Dysregulation of the RAS/MAPK pathway, often due to mutations in genes like KRAS, is a hallmark of many cancers, leading to uncontrolled cell growth.[4][5][6]

Sos1-IN-4 is a potent and selective small molecule inhibitor that targets the interaction between Sos1 and KRAS.[7][8][9] By disrupting this interaction, Sos1-IN-4 prevents the activation of RAS, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells dependent on this pathway.[10][11][12] With a reported IC50 value of 56 nM for the KRAS-G12C/Sos1 interaction, Sos1-IN-4 serves as a valuable tool for investigating the role of Sos1 in cancer biology and for the development of novel anti-cancer therapeutics.[7][8]

These application notes provide a detailed protocol for utilizing Sos1-IN-4 in a cell-based proliferation assay to assess its anti-proliferative effects on cancer cell lines.

Data Presentation

Table 1: Sos1-IN-4 Properties

| Property | Value | Reference |

| Target | Sos1 | [7][8] |

| Mechanism of Action | Inhibits the protein-protein interaction between Sos1 and KRAS | [7][13] |

| IC50 (KRAS-G12C/Sos1 interaction) | 56 nM | [7][8][9] |

| Molecular Formula | C24H29F2N4O2P | [8] |

| CAS Number | 2738392-83-9 | [8] |

Table 2: Recommended Cell Lines for Proliferation Assay

| Cell Line | Cancer Type | KRAS Mutation | Rationale | Reference |

| NCI-H358 | Lung Adenocarcinoma | KRAS G12C | Demonstrated sensitivity to Sos1 inhibition. | [13][14] |

| Calu-1 | Lung Squamous Cell Carcinoma | KRAS G12C | Used in studies with other Sos1 inhibitors to show pathway modulation. | [14][15] |

| GP2d | Pancreatic Ductal Adenocarcinoma | KRAS G12D | Shows synergistic anti-proliferative effects with combined Sos1 and KRAS G12D inhibition. | [16] |

| DLD-1 | Colorectal Adenocarcinoma | KRAS G13D | Known KRAS-mutant cell line responsive to MAPK pathway inhibition. | [13] |

| A549 | Lung Adenocarcinoma | KRAS G12S | Commonly used KRAS-mutant cell line for proliferation studies. | [13] |

| K-562 | Chronic Myelogenous Leukemia | KRAS Wild-Type | Can be used as a negative control or to study effects in a KRAS WT context where cells might still be sensitive to Sos1 inhibition. | [14] |

Table 3: Experimental Parameters for Cell Proliferation Assay

| Parameter | Recommended Range/Value | Notes |

| Sos1-IN-4 Concentration Range | 1 nM - 10 µM (Logarithmic dilutions) | A wide range is recommended to determine the IC50 value accurately. |

| Cell Seeding Density | 2,000 - 10,000 cells/well (96-well plate) | Optimize for each cell line to ensure exponential growth during the assay period. |

| Incubation Time with Sos1-IN-4 | 48 - 72 hours | Allows for sufficient time to observe effects on cell proliferation. |

| DMSO Concentration (Vehicle Control) | ≤ 0.1% | High concentrations of DMSO can be toxic to cells. Ensure the final concentration is consistent across all wells. |

| Positive Control | Other known MAPK pathway inhibitors (e.g., MEK inhibitor Trametinib) | Useful for comparing the efficacy of Sos1-IN-4. |

| Negative Control | Untreated cells, Vehicle (DMSO) treated cells | Essential for data normalization and to control for solvent effects. |

Mandatory Visualization

Caption: Sos1 Signaling Pathway and Inhibition by Sos1-IN-4.

Caption: Experimental Workflow for a Cell-Based Proliferation Assay.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Culture the selected cancer cell lines (e.g., NCI-H358) in the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth. Ensure cells do not exceed 80-90% confluency.

Protocol 2: Preparation of Sos1-IN-4 Stock and Working Solutions

-

Stock Solution: Prepare a high-concentration stock solution of Sos1-IN-4 (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

-

Working Solutions: On the day of the experiment, prepare serial dilutions of Sos1-IN-4 from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1%.

Protocol 3: Cell-Based Proliferation Assay (MTT Method)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Selected cancer cell line

-

Complete growth medium

-

Sos1-IN-4

-

DMSO

-

96-well flat-bottom tissue culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase using trypsin.

-

Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

-

Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Sos1-IN-4 working solutions to the respective wells in triplicate or quadruplicate.

-

Include the following controls:

-

Untreated Control: Wells with cells and fresh medium only.

-

Vehicle Control: Wells with cells and medium containing the same final concentration of DMSO as the highest Sos1-IN-4 concentration.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well (including blank controls).

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the purple color is uniform.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of Sos1-IN-4 using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Sos1-IN-4 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Sos1-IN-4 that inhibits cell proliferation by 50%.

-

Note: Other proliferation assays such as those based on WST-1, resazurin, or ATP measurement can also be used and may offer advantages in terms of simplicity and sensitivity.[][18][19] The choice of assay should be based on the specific experimental needs and available resources.

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SOS1-IN-4 - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting KRAS in Cancer: Promising Therapeutic Strategies [mdpi.com]

- 11. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. aacrjournals.org [aacrjournals.org]

- 18. yeasenbio.com [yeasenbio.com]

- 19. news-medical.net [news-medical.net]

Application Notes and Protocols for In Vivo Xenograft Studies Using a SOS1 Inhibitor

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central to cell signaling pathways controlling proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers. Targeting SOS1 presents a therapeutic strategy to inhibit RAS signaling, particularly in cancers harboring KRAS mutations. This document provides detailed application notes and protocols for conducting in vivo xenograft studies using a representative SOS1 inhibitor, BI-3406, to evaluate its anti-tumor efficacy. While the specific compound "Sos1-IN-4" was not prominently identified in the literature, BI-3406 is a well-characterized, potent, and selective SOS1 inhibitor, and the methodologies described herein are broadly applicable.

Mechanism of Action

SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated, GTP-bound RAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation. The SOS1 inhibitor BI-3406 binds to the catalytic domain of SOS1, preventing its interaction with RAS-GDP.[1][2] This action blocks the formation of active RAS-GTP, leading to the downregulation of MAPK pathway signaling and subsequent inhibition of tumor cell growth.[1][2][3]

SOS1-RAS Signaling Pathway and Inhibition

Caption: SOS1-RAS signaling pathway and the inhibitory action of BI-3406.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo xenograft studies using the SOS1 inhibitor BI-3406.

Table 1: Efficacy of BI-3406 Monotherapy in Xenograft Models

| Cell Line | Cancer Type | KRAS Mutation | Mouse Model | BI-3406 Dose (mg/kg, b.i.d.) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Nude | 12 | 40 | 66 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Nude | 50 | 40 | 87 | [4] |

| A549 | Non-Small Cell Lung Cancer | G12S | Nude | 12.5 | 25 | 39 | [4] |

| A549 | Non-Small Cell Lung Cancer | G12S | Nude | 50 | 25 | 66 | [4] |

| SW620 | Colorectal Cancer | G12V | Nude | 50 | 20-23 | Significant TGI | [3] |

| LoVo | Colorectal Cancer | G13D | Nude | 50 | 20-23 | Significant TGI | [3] |

Table 2: Efficacy of BI-3406 in Combination Therapy

| Cell Line | Cancer Type | Combination Agent | Mouse Model | BI-3406 Dose (mg/kg) | Combination Agent Dose (mg/kg) | Outcome | Reference |

| NCI-H2122 | Non-Small Cell Lung Cancer | Adagrasib (KRAS G12C inhibitor) | Nude | 50 (b.i.d.) | 100 (q.d.) | Stronger tumor growth inhibition compared to adagrasib alone.[5] | [5] |

| KRAS G12D LUAD | Lung Adenocarcinoma | MRTX1133 (KRAS G12D inhibitor) | Immunocompetent | 100 | 30 | Synergistic antitumor effects and enhanced reduction in tumor growth.[6][7] | [6][7] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo xenograft studies with a SOS1 inhibitor like BI-3406.

Experimental Workflow Diagram

Caption: General workflow for in vivo xenograft studies.

Protocol 1: Cell Culture and Preparation

-

Cell Line Maintenance: Culture KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, A549) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Passage cells upon reaching 80-90% confluency. Do not use cells that are overly confluent for implantation.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA and incubate for 2-5 minutes until cells detach.

-

Neutralize trypsin with complete culture medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

-

-

Cell Counting and Viability:

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Assess cell viability using the trypan blue exclusion method. Ensure viability is >95%.

-

-

Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a cold mixture of sterile PBS and Matrigel (or other basement membrane extract) at a 1:1 ratio. The final cell concentration should be adjusted to deliver the desired number of cells (typically 5-10 million) in an injection volume of 100-200 µL. Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.

Protocol 2: In Vivo Xenograft Implantation and Monitoring

-

Animal Model: Use immunodeficient mice (e.g., female athymic nude mice), 6-8 weeks old. Allow mice to acclimate for at least one week before the study begins. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for general health and tumor appearance.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=7-10 mice per group) to ensure a similar average tumor volume across all groups.

Protocol 3: Drug Preparation and Administration

-

Drug Formulation: The SOS1 inhibitor BI-3406 is orally bioavailable.[2][3] A suitable vehicle for oral administration should be determined (e.g., a suspension in 0.5% Natrosol). Prepare fresh formulations as required.

-

Administration:

-

Monitoring During Treatment:

-

Continue to measure tumor volumes and mouse body weights 2-3 times per week.

-

Body weight loss exceeding 20% is a common endpoint criterion.

-

Monitor for any signs of toxicity.

-

Protocol 4: Endpoint and Pharmacodynamic Analysis

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Tissue Collection:

-

At the study endpoint, euthanize the mice according to approved protocols.

-

Excise the tumors, weigh them, and photograph them.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot) and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

-

Pharmacodynamic Analysis (pERK Levels): To confirm the mechanism of action, assess the levels of phosphorylated ERK (pERK), a downstream marker of RAS-MAPK pathway activation.

-

Western Blot: Homogenize snap-frozen tumor tissue, extract proteins, and perform Western blotting using antibodies specific for pERK, total ERK, and a loading control (e.g., GAPDH). A reduction in the pERK/total ERK ratio in the treated groups compared to the control group indicates target engagement.[8]

-

Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections with an anti-pERK antibody to visualize the extent and distribution of pathway inhibition within the tumor tissue.

-

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to design and execute in vivo xenograft studies to evaluate the efficacy of SOS1 inhibitors like BI-3406. These studies are crucial for the preclinical validation of SOS1 as a therapeutic target in KRAS-driven cancers and for advancing novel cancer therapies into clinical development. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Sos1-IN-4 in Studying SOS1-Mediated Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. This activation initiates downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival. Dysregulation of SOS1 activity is implicated in various developmental disorders, such as Noonan syndrome, and is a key driver in many forms of cancer, particularly those with KRAS mutations.

Sos1-IN-4 is a potent and selective small-molecule inhibitor of SOS1. By disrupting the interaction between SOS1 and KRAS, Sos1-IN-4 prevents the exchange of GDP for GTP on RAS, thereby inhibiting its activation and subsequent downstream signaling. This makes Sos1-IN-4 a valuable chemical probe for elucidating the intricate mechanisms of SOS1-mediated signal transduction and for exploring the therapeutic potential of SOS1 inhibition in oncology and other diseases.

These application notes provide detailed protocols for utilizing Sos1-IN-4 to investigate its effects on the SOS1-RAS signaling axis in both biochemical and cellular contexts.

Data Presentation

Table 1: In Vitro Activity of Sos1-IN-4

| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |

| Sos1-IN-4 | KRAS-G12C/SOS1 | Biochemical Interaction Assay | 56 | WO2021228028 A1 |

Table 2: Cellular Activity of Representative SOS1 Inhibitors (Data for Sos1-IN-4 to be determined experimentally using the provided protocols)

| Cell Line | Genetic Background | Assay Type | Endpoint | IC50 (nM) | Reference for Method |

| NCI-H358 | KRAS G12C | Cell Viability | Proliferation | TBD | [1] |

| MIA PaCa-2 | KRAS G12C | Cell Viability | Proliferation | TBD | [1] |

| K-562 | KRAS WT | p-ERK Inhibition | ERK Phosphorylation | TBD | [2] |

| Calu-1 | KRAS G12C | p-ERK Inhibition | ERK Phosphorylation | TBD | [2] |

Signaling Pathways and Experimental Workflows

Caption: SOS1-mediated RAS/MAPK signaling pathway and the inhibitory action of Sos1-IN-4.

Caption: Experimental workflow for Western Blot analysis of p-ERK levels.

Experimental Protocols

In Vitro SOS1-KRAS Interaction Assay (HTRF-based)

This protocol is adapted from established methods for measuring the disruption of the SOS1-KRAS protein-protein interaction by small-molecule inhibitors.[2]

Objective: To determine the in vitro potency of Sos1-IN-4 in disrupting the binding of SOS1 to KRAS.

Materials:

-

Recombinant human SOS1 protein (catalytic domain)

-

Recombinant human KRAS protein (e.g., KRAS G12C)

-

GDP

-

GTPγS-biotin

-

Europium cryptate-labeled anti-tag antibody (specific to the tag on SOS1)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

Sos1-IN-4 (dissolved in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of Sos1-IN-4 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add recombinant KRAS pre-loaded with GDP.

-

Add the diluted Sos1-IN-4 or DMSO vehicle control.

-

Add recombinant SOS1 protein.

-

Initiate the exchange reaction by adding a mixture of GTPγS-biotin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for nucleotide exchange and inhibitor binding.

-

Stop the reaction and detect the interaction by adding a detection mixture containing Europium cryptate-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular p-ERK Inhibition Assay (Western Blot)

This protocol provides a method to assess the effect of Sos1-IN-4 on the downstream SOS1 signaling cascade by measuring the phosphorylation of ERK.[3]

Objective: To determine the cellular potency of Sos1-IN-4 in inhibiting the RAS-MAPK pathway.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, K-562)

-

Complete cell culture medium

-

Serum-free medium

-

Sos1-IN-4 (dissolved in DMSO)

-

Growth factor (e.g., EGF) for stimulation (if necessary for the cell line)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

If studying growth factor-stimulated signaling, serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of Sos1-IN-4 or DMSO vehicle for 1-2 hours.

-

If applicable, stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.

-

Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the inhibitor concentration to determine the IC50.

Cell Viability Assay

This protocol is used to evaluate the anti-proliferative effects of Sos1-IN-4 on cancer cell lines.

Objective: To determine the effect of Sos1-IN-4 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sos1-IN-4 (dissolved in DMSO)

-

96-well clear, flat-bottom microplates

-

Resazurin sodium salt solution or other viability reagents (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Sos1-IN-4 or DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., resazurin) to each well and incubate for 2-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the log of the inhibitor concentration and perform a non-linear regression analysis to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Levels Following Sos1-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sos1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that plays a critical role in intracellular signaling pathways, most notably the RAS/MAPK cascade.[1][2][3] By facilitating the exchange of GDP for GTP on RAS proteins, Sos1 acts as a molecular switch, turning on downstream signaling that governs cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making its components, including Sos1, attractive targets for therapeutic intervention.

Sos1-IN-4 is a small molecule inhibitor designed to disrupt the function of Sos1. By inhibiting Sos1, Sos1-IN-4 is expected to decrease the levels of active, GTP-bound RAS, leading to a subsequent reduction in the phosphorylation of downstream effectors such as ERK (Extracellular signal-regulated kinase). The phosphorylation of ERK (p-ERK) is a key indicator of RAS/MAPK pathway activation. Therefore, Western blot analysis of p-ERK levels is a fundamental method to assess the cellular potency and mechanism of action of Sos1 inhibitors like Sos1-IN-4.

These application notes provide a detailed protocol for assessing the effect of Sos1-IN-4 on p-ERK levels in cancer cell lines using Western blot analysis.

Signaling Pathway

The diagram below illustrates the role of Sos1 in the RAS/MAPK signaling cascade and the intended mechanism of action for Sos1-IN-4.

Experimental Data

The following tables summarize representative quantitative data from studies on Sos1 inhibitors, demonstrating their effect on p-ERK levels in various cancer cell lines. While specific data for "Sos1-IN-4" is not publicly available, the data for the well-characterized Sos1 inhibitor BI-3406 is presented as a surrogate to illustrate the expected outcomes.

Table 1: Inhibition of p-ERK by Sos1 Inhibitor BI-3406 in Various Cancer Cell Lines

| Cell Line | KRAS Mutation Status | BI-3406 IC50 (p-ERK) | Incubation Time |

| A549 | G12S | ~1 µM | 1 hour |

| DLD-1 | G13D | ~1 µM | 1 hour |

| NCI-H23 | G12C | ~0.5 µM | 1 hour |

| NCI-H358 | G12C | ~0.5 µM | 1 hour |

Data adapted from studies on the Sos1 inhibitor BI-3406, which is expected to have a similar mechanism of action to Sos1-IN-4.[2][4]

Table 2: Time-Dependent Effect of Sos1 Inhibition on RAS-GTP and p-ERK Levels

| Time Point | % RAS-GTP Levels (Relative to Control) | % p-ERK Levels (Relative to Control) |

| 15 min | ~50% | ~50% |

| 1 hour | ~40% | ~40% |

| 4 hours | ~60% | ~60% |

| 24 hours | ~90% | ~90% |

This table illustrates the rapid but potentially transient effect of Sos1 inhibition on RAS-GTP and p-ERK levels in NCI-H358 cells treated with BI-3406.[2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Sos1-IN-4

This protocol describes the general procedure for culturing cells and treating them with Sos1-IN-4 prior to protein extraction.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Sos1-IN-4

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-